molecular formula C14H19BN4O2 B13869132 2-(3-methyl-1H-pyrazol-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)Pyrazine

2-(3-methyl-1H-pyrazol-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)Pyrazine

Cat. No.: B13869132
M. Wt: 286.14 g/mol
InChI Key: VDGXCMRDPZWMSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-methyl-1H-pyrazol-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine is a heterocyclic compound featuring a pyrazine core substituted with a 3-methylpyrazole moiety and a pinacol boronate ester group. The boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) enhances its utility in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organometallic chemistry . The pyrazine ring contributes electron-deficient character, while the pyrazole substituent introduces steric and electronic modulation.

Properties

Molecular Formula

C14H19BN4O2

Molecular Weight

286.14 g/mol

IUPAC Name

2-(3-methylpyrazol-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine

InChI

InChI=1S/C14H19BN4O2/c1-10-6-7-19(18-10)12-9-16-11(8-17-12)15-20-13(2,3)14(4,5)21-15/h6-9H,1-5H3

InChI Key

VDGXCMRDPZWMSJ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=N2)N3C=CC(=N3)C

Origin of Product

United States

Preparation Methods

Chemical Identity and Structure

Preparation Methods

General Synthetic Strategy

The preparation of this compound typically involves two key synthetic transformations:

The compound can be accessed via palladium-catalyzed Suzuki–Miyaura cross-coupling reactions using appropriate pyrazine halides and boronic esters or via direct borylation of halogenated pyrazine derivatives.

Specific Published Synthetic Routes

Suzuki–Miyaura Cross-Coupling Route

A representative preparation involves the coupling of a halogenated pyrazine derivative with a boronate ester of 3-methyl-1H-pyrazole or vice versa. For example, 6-bromo-1H-pyrazolo[4,3-b]pyridine (a related heterocyclic halide) was reacted with 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole in the presence of potassium carbonate and Pd(dppf)Cl2 catalyst in a 1,4-dioxane/water solvent mixture at 80 °C for 2 hours, yielding the coupled product in 82% yield after purification.

Although this example is for a related pyrazolopyridine system, the methodology is directly applicable to pyrazine derivatives, where the boronate ester and halogen substituents are positioned to enable selective cross-coupling.

Direct Borylation of Halopyrazine

Another common approach is the direct borylation of halogenated pyrazine precursors using bis(pinacolato)diboron (B2pin2) under palladium catalysis. This method introduces the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group selectively at the halogen site. The pyrazine bearing the 3-methyl-1H-pyrazol-1-yl substituent can be halogenated at the 5-position and then subjected to Miyaura borylation.

Reaction Conditions and Reagents

Step Reagents/Conditions Yield (%) Notes
Coupling (Suzuki–Miyaura) Pd(dppf)Cl2, K2CO3, 1,4-dioxane/H2O (3:1), 80 °C, 2 h 70–89 Reaction under inert atmosphere (Ar)
Borylation of halopyrazine Bis(pinacolato)diboron, Pd catalyst, base, solvent Variable Typically mild conditions, selective borylation
Nucleophilic substitution NaH, DMF, 80 °C, 4 h 70–89 For installation of pyrazolyl substituent

These conditions are derived from related synthetic protocols for similar heterocyclic boronate esters.

Purification and Characterization

  • Purification is commonly achieved by flash chromatography using silica gel.
  • The product is typically isolated as a yellow solid.
  • Characterization includes ^1H-NMR, ^13C-NMR, and mass spectrometry.
  • The boronate ester moiety is stable under standard chromatographic conditions but sensitive to protic and acidic media.

In-Depth Research Findings and Structure-Activity Relationships (SAR)

While the main focus here is on the preparation, the compound's structure has been investigated in medicinal chemistry contexts, particularly for binding to kinase ATP sites and other enzyme targets. The presence of the 3-methyl-1H-pyrazol-1-yl group affects binding orientation and activity, with substitutions on the pyrazole ring modulating activity significantly.

SAR studies reveal:

  • The methyl substitution on the pyrazole ring directs the compound's orientation in the binding pocket.
  • Variations in the boronate ester group influence reactivity in cross-coupling and biological activity.
  • The boronate ester serves as a versatile handle for further derivatization via Suzuki coupling to introduce diverse substituents.

Summary Table of Preparation Methods

Method Key Reagents & Catalysts Conditions Advantages Limitations
Suzuki–Miyaura coupling Pd(dppf)Cl2, K2CO3, aryl boronate/halide 80 °C, 2 h, inert atmosphere High yield, mild conditions Requires pre-functionalized substrates
Direct Miyaura borylation Bis(pinacolato)diboron, Pd catalyst Mild temperature, base Direct installation of boronate Selectivity depends on halogen position
Nucleophilic substitution Sodium hydride, DMF 80 °C, 4 h Efficient installation of pyrazolyl group Sensitive to moisture, requires dry conditions

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of pyrazine N-oxides.

    Reduction: Reduction reactions may convert the pyrazine ring to dihydropyrazine derivatives.

    Substitution: The compound can participate in various substitution reactions, such as nucleophilic aromatic substitution, where the boronate ester group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.

    Substitution: Reagents like halides, organometallic reagents, and nucleophiles are commonly employed.

Major Products

    Oxidation: Pyrazine N-oxides.

    Reduction: Dihydropyrazine derivatives.

    Substitution: Various substituted pyrazine derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in transition metal catalysis, facilitating various organic transformations.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Biology

    Drug Development: The compound’s structure makes it a potential candidate for drug discovery, particularly in designing inhibitors or modulators of specific enzymes or receptors.

Medicine

    Therapeutic Agents: Research may explore its potential as an anti-inflammatory, antimicrobial, or anticancer agent.

Industry

    Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(3-methylpyrazol-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine would depend on its specific application. For instance, in medicinal chemistry, it may interact with specific molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions.

Comparison with Similar Compounds

Pyrazole-Based Analogues

  • 1,3-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (): Differs by having a dimethylpyrazole core instead of pyrazine. Molecular weight: ~236.12 g/mol (vs. ~313.18 g/mol for the target compound).
  • 1-(Oxan-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole ():

    • Features a tetrahydropyran-protected pyrazole, enhancing hydrolytic stability.
    • The bulky oxane group may limit accessibility in sterically demanding reactions compared to the 3-methylpyrazolyl substituent in the target compound.

Pyrimidine and Pyridine Derivatives

  • 2-(Methylthio)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine ():

    • Replaces pyrazine with pyrimidine and introduces a methylthio group.
    • The electron-withdrawing pyrimidine core may accelerate transmetallation in Suzuki couplings but reduce stability under acidic conditions.

Substituent Effects on Reactivity and Stability

Compound Key Substituents Reactivity in Suzuki Coupling Stability Notes
Target Compound 3-Methylpyrazolyl, pyrazine Moderate (electron-deficient core) Stable under inert conditions
1,3-Dimethylpyrazole-Boronate () 1,3-Dimethylpyrazole Low (steric hindrance) High thermal stability
2-(Methylthio)pyrimidine-Boronate () Methylthio, pyrimidine High (electron-deficient) Prone to oxidation of -SMe group
Spirocyclic Boronate () Dual boronate groups, spirocyclic Low (steric constraints) Enhanced rigidity for crystallography

Electronic and Steric Properties

  • Absolute Hardness (η): Pyrazine’s electron-deficient nature lowers η compared to electron-rich heterocycles like pyrazole, increasing electrophilicity and reactivity in cross-couplings .
  • Steric Effects: The 3-methyl group on pyrazole in the target compound balances steric bulk and reactivity, unlike bulkier analogues (e.g., tetrahydropyran-protected pyrazole in ).

Biological Activity

The compound 2-(3-methyl-1H-pyrazol-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine is a notable pyrazine derivative that has garnered attention due to its potential biological activities. This article reviews its biological activity based on various studies and research findings, focusing on its mechanisms of action, efficacy in different biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a pyrazine core substituted with a 3-methyl-1H-pyrazol moiety and a boron-containing dioxaborolane group. The unique structural features are believed to contribute to its biological activity.

Research indicates that compounds containing pyrazole and pyrazine rings often interact with various biological targets, including enzymes and receptors involved in signaling pathways. The presence of the dioxaborolane group may enhance the compound's ability to form complexes with biomolecules, potentially influencing its pharmacodynamics.

Antiviral Properties

A study highlighted the antiviral potential of similar pyrazole derivatives. For example, derivatives of 2-(3-alkoxy-1H-pyrazol-1-yl)pyrimidines demonstrated significant antiviral activity against measles virus in vitro. This suggests that modifications in the pyrazole structure can lead to enhanced antiviral efficacy .

Anticancer Activity

Another area of interest is the compound's potential anticancer properties. Compounds derived from pyrazine have shown inhibitory effects on fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. Inhibitors targeting FGFRs have been reported to reduce tumor proliferation significantly . The specific interactions between the compound and FGFRs or other kinases remain an area for further investigation.

Case Studies

StudyFindings
Antiviral Screening A series of 2-(3-alkoxy-1H-pyrazol-1-yl)pyrimidines were evaluated for antiviral activity, showing up to 4000-fold improvement in inhibition against measles virus replication .
Cancer Cell Line Studies Pyrazine derivatives exhibited selective inhibition of FGFRs at concentrations as low as 10 nM, indicating potential for targeted cancer therapies .

Q & A

Q. What are the standard synthetic routes for preparing 2-(3-methyl-1H-pyrazol-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine, and what reaction conditions are critical for optimal yield?

  • Methodological Answer : The synthesis typically involves two key steps:
  • Pyrazole Ring Formation : Reacting hydrazines with 1,3-diketones under acidic or basic conditions (e.g., ethanol or methanol with HCl/AcOH) .
  • Boronic Ester Installation : Palladium-catalyzed borylation (e.g., using bis(pinacolato)diboron) under inert conditions. Key parameters include catalyst choice (PdCl₂ or Pd(PPh₃)₄), solvent (THF or DMF), and temperature (60–100°C) .
  • Critical Conditions : Moisture exclusion, controlled stoichiometry, and reaction time (6–24 hours) to minimize by-products.

Q. How should this compound be characterized to confirm structural integrity and purity in academic research?

  • Methodological Answer : Use a combination of:
  • Spectroscopic Techniques : ¹H/¹³C NMR for functional group verification, especially pyrazole and boronic ester peaks .
  • Chromatography : HPLC or GC-MS for purity assessment (>95% purity threshold) .
  • Elemental Analysis : Confirm molecular formula (C₁₅H₁₉BN₄O₂) via mass spectrometry .

Q. What are the primary applications of this compound in academic research, particularly in organic synthesis?

  • Methodological Answer :
  • Suzuki-Miyaura Cross-Coupling : Acts as a boronic ester precursor for synthesizing biaryl structures in drug discovery .
  • Material Science : Building block for functionalized polymers or coordination complexes due to its planar pyrazine core .
  • Biological Probes : Used in enzyme inhibition studies (e.g., kinase assays) via its pyrazole moiety .

Advanced Research Questions

Q. How can researchers address low yields (<40%) in the borylation step during synthesis?

  • Methodological Answer :
  • Catalyst Optimization : Screen Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) and ligands (e.g., XPhos) to improve turnover .
  • Solvent Effects : Use polar aprotic solvents (DMF or DMSO) to enhance solubility of intermediates .
  • Moisture Control : Employ Schlenk-line techniques or molecular sieves to prevent boronic ester hydrolysis .

Q. What are the best practices for handling and storing this compound to maintain stability under laboratory conditions?

  • Methodological Answer :
  • Storage : Under argon at –20°C in amber vials to prevent light/oxygen degradation .
  • Handling : Use anhydrous solvents (e.g., THF) and gloveboxes for moisture-sensitive steps .
  • Stability Monitoring : Regular NMR checks for boronic ester decomposition (e.g., B-O bond cleavage) .

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer :
  • DFT Calculations : Model transition states to predict regioselectivity in Suzuki couplings (e.g., para vs. meta coupling) .
  • Molecular Dynamics : Simulate solvent effects on reaction kinetics (e.g., DMF vs. THF) .
  • Software Tools : Gaussian or ORCA for optimizing ground-state geometries and charge distribution .

Q. How can researchers resolve discrepancies in biological activity data (e.g., IC₅₀ values) across studies?

  • Methodological Answer :
  • Purity Reassessment : Verify compound purity via HPLC and control for residual Pd catalysts .
  • Assay Standardization : Use consistent buffer systems (e.g., PBS pH 7.4) and cell lines (e.g., HEK293) .
  • Metabolite Screening : Check for boronic ester hydrolysis products (e.g., boronic acids) that may interfere .

Q. What strategies mitigate by-product formation (e.g., homocoupling) during cross-coupling reactions?

  • Methodological Answer :
  • Stoichiometric Control : Limit aryl halide equivalents to 1.1–1.3x relative to the boronic ester .
  • Additives : Include Cs₂CO₃ or K₃PO₄ to suppress protodeboronation .
  • Catalyst Poisoning Tests : Add mercury to detect heterogeneous Pd(0) nanoparticles causing side reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.